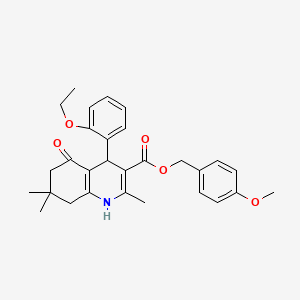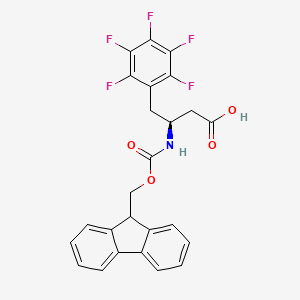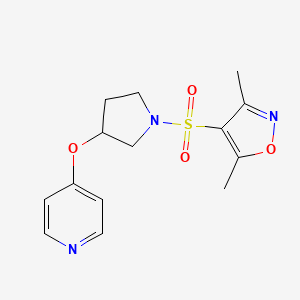
3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3,5-Dimethyl-4-((3-(pyridin-4-yloxy)pyrrolidin-1-yl)sulfonyl)isoxazole” is a complex organic molecule that contains several functional groups, including an isoxazole ring, a pyrrolidine ring, and a pyridine ring . Isoxazole is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Pyrrolidine is a saturated five-membered ring with one nitrogen atom, widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for this compound were not found, isoxazoles are typically synthesized using metal-catalyzed reactions, specifically Cu (I) or Ru (II) as catalysts for (3 + 2) cycloaddition reaction . Pyrrolidine rings can be constructed from different cyclic or acyclic precursors .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and rings. The isoxazole and pyrrolidine rings would contribute to the three-dimensional structure of the molecule .科学的研究の応用
Synthesis Techniques and Chemical Properties
Research has focused on developing synthetic methods for derivatives of isoxazole compounds, demonstrating their versatility and potential applications in creating complex molecular structures. For instance, metalation and electrophilic quenching techniques have been employed to produce thioalkyl derivatives of isoxazoles, highlighting a synthetic pathway for generating compounds with potentially useful biological activities (Balasubramaniam, Mirzaei, & Natale, 1990). Similarly, the reaction of β-dimethylaminovinyl ketones with hydroxylamine offers a regioselective synthesis of 3- and 5-substituted isoxazoles, indicating the adaptability of these methods for targeted chemical synthesis (Rosa, Machado, Bonacorso, Zanatta, & Martins, 2008).
Biological Activities and Applications
Isoxazole derivatives have been investigated for their antimicrobial and antiproliferative activities, suggesting their potential as pharmaceutical agents. For example, novel sulfonamide isoxazolo[5,4-b]pyridines exhibited antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli, as well as antiproliferative effects on breast carcinoma cell lines (Poręba, Pawlik, Rembacz, Kurowska, Matuszyk, & Długosz, 2015). This underscores the importance of such compounds in developing new therapies for bacterial infections and cancer.
Advanced Materials Development
The synthesis and properties of novel fluorinated polyamides containing pyridine and sulfone moieties have been explored, showcasing the potential of these compounds in creating materials with desirable thermal and mechanical properties (Liu, Wu, Sun, Yu, Jiang, & Sheng, 2013). Such materials could have applications in various industrial sectors, including electronics and aerospace, where high-performance polymers are essential.
Methodological Innovations
Studies also focus on developing greener and more efficient synthesis methods for compounds with sulfone and pyridine moieties, demonstrating the scientific community's commitment to sustainable chemistry practices. For instance, a modified synthesis approach for 2-chloromethyl-4-methanesulfonyl-3-methyl pyridine, an intermediate in Dexlansoprazole production, has been proposed to improve atom economy and reduce waste generation (Gilbile, Bhavani, & Vyas, 2017).
作用機序
Target of Action
Compounds with similar structures, such as pyrrolidine derivatives, have been used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It’s known that the pyrrolidine ring, a component of this compound, contributes to the stereochemistry of the molecule and increases three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with similar structures have been shown to influence a variety of biological activities .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
将来の方向性
特性
IUPAC Name |
3,5-dimethyl-4-(3-pyridin-4-yloxypyrrolidin-1-yl)sulfonyl-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4S/c1-10-14(11(2)21-16-10)22(18,19)17-8-5-13(9-17)20-12-3-6-15-7-4-12/h3-4,6-7,13H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWBZKFYSLUUZGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(C2)OC3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-benzoylazetidin-3-yl)methyl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2609167.png)
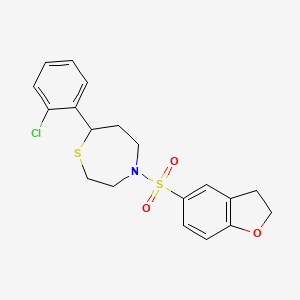
![2-{[1-(1,3-Thiazole-4-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2609171.png)
![methyl 2-[3-(4-methylphenyl)-1-oxo-3,4-dihydro-1H-2-benzopyran-6-amido]benzoate](/img/structure/B2609173.png)
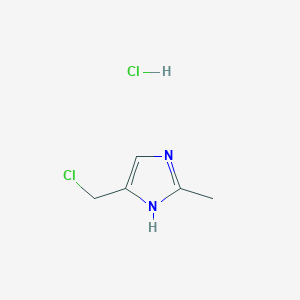
![N-(3,5-dichlorophenyl)-2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2609175.png)

![3-(((2-Methylthiazol-4-yl)methyl)thio)-5-phenylthiazolo[2,3-c][1,2,4]triazole](/img/structure/B2609177.png)
![methyl 4-(N-(3-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)sulfamoyl)benzoate](/img/structure/B2609178.png)

